A Technical Guide to SF1126: A Pan-PI3K Inhibitor Prodrug with Dual Antitumor and Antiangiogenic Activity
A Technical Guide to SF1126: A Pan-PI3K Inhibitor Prodrug with Dual Antitumor and Antiangiogenic Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and angiogenesis, and its dysregulation is a hallmark of many human cancers. This has made the PI3K/AKT/mTOR axis a prime target for therapeutic intervention. SF1126 is a novel, water-soluble prodrug of the pan-PI3K inhibitor LY294002. It is designed to overcome the poor pharmacological properties of its parent compound by being conjugated to an RGD-containing tetra-peptide, which targets integrins expressed on tumor vasculature and cancer cells. This targeted delivery mechanism enhances the therapeutic index of the active compound, leading to potent antitumor and antiangiogenic effects. This technical guide provides an in-depth overview of SF1126, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.
Introduction: The Rationale for Targeting the PI3K Pathway
The PI3K/AKT/mTOR signaling cascade is one of the most frequently activated pathways in human cancer, driven by mutations in key components like PIK3CA and loss of the tumor suppressor PTEN.[1] This pathway plays a central role in promoting cell proliferation, survival, and metabolic reprogramming in cancer cells.[2] Furthermore, activation of the PI3K pathway in tumor cells can stimulate the production of vascular endothelial growth factor (VEGF), a key driver of angiogenesis, by both hypoxia-inducible factor 1 (HIF-1)-dependent and independent mechanisms.[3][4] The binding of VEGF to its receptors on endothelial cells also activates the PI3K pathway within these cells, which is crucial for their migration and the formation of new blood vessels.[4] Therefore, a pan-PI3K inhibitor that can simultaneously block this pathway in both tumor and endothelial cells holds the promise of a dual therapeutic effect: direct antitumor activity and inhibition of angiogenesis.
SF1126 was developed as a clinically viable pan-PI3K inhibitor.[5][6] It is a prodrug of LY294002, a potent but pharmacologically challenging pan-PI3K inhibitor.[5] The conjugation of LY294002 to an RGD peptide in SF1126 allows for targeted delivery to integrins, which are overexpressed on many tumor and endothelial cells, thereby increasing the local concentration of the active drug at the tumor site.[5][7]
Mechanism of Action
Upon administration, the SF1126 prodrug is hydrolyzed, releasing the active pan-PI3K inhibitor, SF1101 (LY294002).[7] SF1101 competitively inhibits the ATP-binding site of all class I PI3K isoforms (α, β, γ, and δ), as well as other members of the PI3K superfamily like mTOR and DNA-PK.[7] This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger. The subsequent reduction in PIP3 levels leads to the deactivation of downstream effectors, most notably the serine/threonine kinase AKT. The inhibition of the PI3K/AKT/mTOR pathway by SF1126 results in:
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Antitumor Activity: Induction of cell cycle arrest and apoptosis in tumor cells.[8]
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Antiangiogenic Activity: Suppression of HIF-1α and VEGF production, leading to a decrease in tumor-induced angiogenesis.[5]
Data Presentation
In Vitro Efficacy: IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values of SF1126 in various cancer cell lines, demonstrating its broad-spectrum antiproliferative activity.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HT-29 | Colorectal Cancer | Not specified, but potent inhibition shown | [8] |
| Hep3B | Hepatocellular Carcinoma | 5.05 | [9] |
| HepG2 | Hepatocellular Carcinoma | 6.89 | [9] |
| SK-Hep1 | Hepatocellular Carcinoma | 3.14 | [9] |
| Huh7 | Hepatocellular Carcinoma | 2.14 | [9] |
| SUDHL-4 | B-cell Non-Hodgkin's Lymphoma | 3.28 | [8] |
| TMD-8 | B-cell Non-Hodgkin's Lymphoma | 1.47 | [8] |
In Vivo Efficacy: Xenograft Models
SF1126 has demonstrated significant tumor growth inhibition in various preclinical xenograft models.
| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Reference |
| HT-29 | Colorectal Cancer | Subcutaneous administration | Significant inhibition | [8] |
| V-Ha-Ras transgenic mouse | Glioma | 50 mg/kg, s.c., every other day for 3 weeks | Significant retardation of tumor growth | [5] |
| A673 | Ewing Sarcoma | 50 mg/kg, 6 days/week for 30 days | Significant reduction in tumor volume | [6] |
| LLC | Lewis Lung Carcinoma | 50 mg/kg, 3 times a week | Significant blockade of tumor growth | [10] |
| B16F10 | Melanoma | 50 mg/kg, daily for 15 days | 60% reduction in metastatic nodules | [10] |
Clinical Trial Data: Phase I Study in Advanced Solid Tumors and B-cell Malignancies
A Phase I clinical trial evaluated the safety, pharmacokinetics, and preliminary efficacy of SF1126 in patients with advanced solid tumors and B-cell malignancies.[9]
| Parameter | Finding | Reference |
| Patient Population | 44 patients with advanced solid tumors and B-cell malignancies | [9] |
| Dose Escalation | 9 dose levels from 90 to 1110 mg/m²/day | [9] |
| Maximum Tolerated Dose (MTD) | Not reached; Maximum Administered Dose (MAD) was 1110 mg/m² | [9] |
| Safety Profile | Generally well-tolerated, with most toxicities being grade 1 and 2. A single DLT (diarrhea) was observed at 180 mg/m². | [9] |
| Pharmacokinetics | SF1126 is rapidly cleared post-infusion. The active hydrolysis product (LY294002/SF1101) has a half-life of approximately 1.1-1.5 hours. Dose-proportional Cmax and AUC were observed. | [4][9] |
| Efficacy | Stable disease (SD) was the best response in 19 of 33 (58%) evaluable patients. A patient with chronic lymphocytic leukemia (CLL) who had progressed on rituximab achieved SD with SF1126 alone and a significant response in combination with rituximab. | [9] |
Experimental Protocols
In Vitro Cell Proliferation Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of SF1126 on cancer cell lines.
Materials:
-
Cancer cell lines
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Complete culture medium
-
96-well plates
-
SF1126
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Prepare serial dilutions of SF1126 in culture medium and add 100 µL to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of PI3K Pathway Proteins
This protocol is for assessing the effect of SF1126 on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.
Materials:
-
Cancer cell lines
-
SF1126
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-S6K, anti-total S6K, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with various concentrations of SF1126 for the desired time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
In Vivo Tumor Xenograft Study
This protocol describes the evaluation of the antitumor efficacy of SF1126 in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Cancer cell line
-
Matrigel (optional)
-
SF1126
-
Vehicle control
-
Calipers
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer SF1126 (e.g., by intraperitoneal or subcutaneous injection) at the desired dose and schedule. Administer the vehicle control to the control group.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Endothelial Cell Tube Formation Assay
This assay assesses the in vitro antiangiogenic activity of SF1126.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel or other basement membrane extract
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96-well plate
-
SF1126
-
Calcein AM (for visualization)
-
Fluorescence microscope
Procedure:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend them in endothelial cell growth medium containing various concentrations of SF1126 or a vehicle control.
-
Seed the HUVECs onto the Matrigel-coated wells (e.g., 1-2 x 10⁴ cells/well).
-
Incubate for 4-18 hours at 37°C to allow for the formation of capillary-like structures (tubes).
-
Visualize and photograph the tube network using a phase-contrast microscope.
-
For quantification, the total tube length or the number of branch points can be measured using image analysis software. Alternatively, cells can be labeled with Calcein AM for fluorescent imaging.
Mandatory Visualizations
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of SF1126.
Caption: A general experimental workflow for evaluating a pan-PI3K inhibitor.
Caption: The dual mechanism of action of SF1126 leading to tumor growth inhibition.
Conclusion
SF1126 represents a promising therapeutic strategy for a broad range of cancers due to its dual action against both tumor cells and the tumor vasculature. By targeting the central PI3K/AKT/mTOR signaling pathway, it effectively inhibits key processes of cancer progression. The prodrug design of SF1126 successfully addresses the pharmacological limitations of its active component, LY294002, allowing for targeted delivery and improved tolerability. Preclinical and early clinical data support the continued development of SF1126 as a viable anticancer agent. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the evaluation and understanding of pan-PI3K inhibitors.
References
- 1. rsc.org [rsc.org]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. ascopubs.org [ascopubs.org]
- 5. Anti-tumor effect of a novel PI3-kinase inhibitor, SF1126, in 12 V-Ha-Ras transgenic mouse glioma model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. Dual PI3K-BRD4 Inhibitor SF1126 Inhibits Colorectal Cancer Cell Growth in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase I pharmacokinetic and pharmacodynamic study of the pan-PI3K/mTORC vascular targeted pro-drug SF1126 in patients with advanced solid tumours and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
